1-(2,3,4-Trimethoxyphenoxy)phthalazine
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Overview
Description
1-(2,3,4-Trimethoxyphenoxy)phthalazine is a chemical compound that belongs to the class of phthalazine derivativesThe presence of three methoxy groups on the phenoxy ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trimethoxyphenoxy)phthalazine typically involves the reaction of phthalazine with 2,3,4-trimethoxyphenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trimethoxyphenoxy)phthalazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the phthalazine ring can yield dihydrophthalazine derivatives .
Scientific Research Applications
1-(2,3,4-Trimethoxyphenoxy)phthalazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trimethoxyphenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors, contributing to its anti-inflammatory and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
1-(2,3,4-Trimethoxyphenoxy)phthalazine is unique due to the presence of three methoxy groups on the phenoxy ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
149365-43-5 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-(2,3,4-trimethoxyphenoxy)phthalazine |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-8-9-14(16(22-3)15(13)21-2)23-17-12-7-5-4-6-11(12)10-18-19-17/h4-10H,1-3H3 |
InChI Key |
GHALVTABSGAKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC2=NN=CC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
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